REACTION_SMILES
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[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[CH3:24][CH2:25][OH:26].[F:1][c:2]1[c:3]([CH2:10][C:11]#[N:12])[c:4]([F:9])[cH:5][cH:6][c:7]1[F:8].[OH2:23].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[F:1][c:2]1[c:3]([CH2:10][C:11]([O:20][CH2:19][CH3:18])=[O:23])[c:4]([F:9])[cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1c(F)ccc(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1c(F)ccc(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |